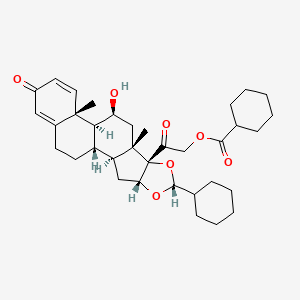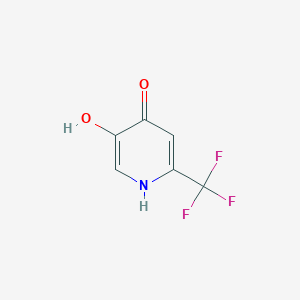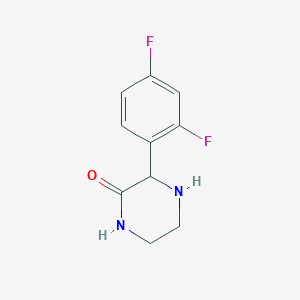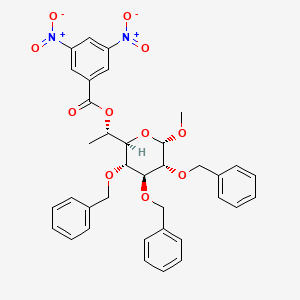
O-3,4,6-Tri-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-3,6-di-O-acetyl-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1beta–>4)-Pentaglucosamine Peracetate is a complex carbohydrate derivative that features a glycosidic bond between glucose units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1beta–>4)-Pentaglucosamine Peracetate typically involves the protection of glucose units followed by the formation of glycosidic bonds. One common method includes the use of acetic anhydride in acetic acid to form the peracetate, followed by the addition of hydrogen bromide to brominate the compound. Subsequent addition of an alcohol and lithium carbonate replaces the bromine, and deprotection of the acetylated hydroxyl groups yields the final product .
Industrial Production Methods
Industrial production of (1beta–>4)-Pentaglucosamine Peracetate may involve large-scale synthesis using similar chemical routes but optimized for efficiency and yield. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure high purity and scalability.
化学反应分析
Types of Reactions
(1beta–>4)-Pentaglucosamine Peracetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can involve nucleophilic substitution where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Acetic anhydride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include various derivatives of (1beta–>4)-Pentaglucosamine Peracetate, such as oxidized, reduced, or substituted forms, which can be further utilized in different applications.
科学研究应用
(1beta–>4)-Pentaglucosamine Peracetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cell wall structure and function in various organisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of (1beta–>4)-Pentaglucosamine Peracetate involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to various biological effects. The pathways involved include glycosidic bond formation and hydrolysis, which are crucial for its biological activity .
相似化合物的比较
Similar Compounds
Beta-Glucans: These are polysaccharides with similar glycosidic linkages but differ in their biological activity and applications.
Chitosan: A derivative of chitin with similar structural properties but different functional applications.
Cellulose Derivatives: Compounds like cellulose acetate share similar preparation methods but have distinct uses in industry and research.
Uniqueness
(1beta–>4)-Pentaglucosamine Peracetate is unique due to its specific glycosidic linkage and acetylation pattern, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C64H91N5O38 |
|---|---|
分子量 |
1538.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R,6S)-5-acetamido-3-[(2R,3S,4S,5R,6S)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C64H91N5O38/c1-23(70)65-45-56(94-35(13)82)51(41(19-88-29(7)76)99-60(45)98-39(17)86)104-62-47(67-25(3)72)58(96-37(15)84)53(43(101-62)21-90-31(9)78)106-64-49(69-27(5)74)59(97-38(16)85)54(44(103-64)22-91-32(10)79)107-63-48(68-26(4)73)57(95-36(14)83)52(42(102-63)20-89-30(8)77)105-61-46(66-24(2)71)55(93-34(12)81)50(92-33(11)80)40(100-61)18-87-28(6)75/h40-64H,18-22H2,1-17H3,(H,65,70)(H,66,71)(H,67,72)(H,68,73)(H,69,74)/t40-,41-,42+,43+,44-,45-,46-,47+,48+,49-,50-,51-,52+,53+,54-,55-,56-,57+,58+,59-,60-,61+,62-,63-,64+/m1/s1 |
InChI 键 |
VIDMPHZNXIQDAH-PYVODUEVSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2OC(=O)C)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)COC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC3C(OC(C(C3OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)
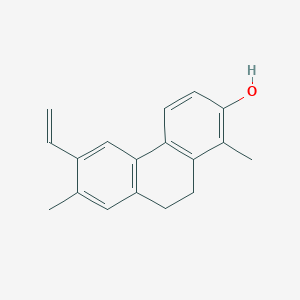
![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)

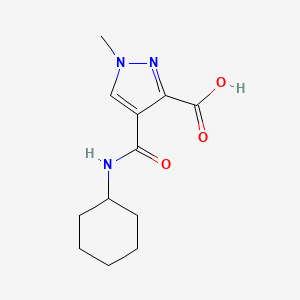
![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
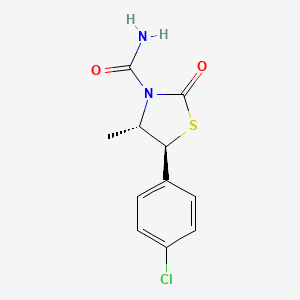
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)

